molecular formula C14H17FN2O2 B2588443 (5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2175884-44-1

(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2588443
CAS No.: 2175884-44-1
M. Wt: 264.3
InChI Key: FEMFYSRZJSXZKM-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane (nortropane) core substituted with a methoxy group at the 3-position and a 5-fluoropyridin-3-yl carbonyl moiety. The (1R,5S) stereochemistry imparts conformational rigidity, while the fluoropyridine enhances lipophilicity and metabolic stability. Such bicyclic scaffolds are prevalent in medicinal chemistry due to their ability to modulate central nervous system (CNS) targets, kinases, and enzymes like CYP46A1 .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-19-13-5-11-2-3-12(6-13)17(11)14(18)9-4-10(15)8-16-7-9/h4,7-8,11-13H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMFYSRZJSXZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of a pyridine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the Azabicyclooctane Core: This step often involves a Diels-Alder reaction followed by a series of functional group transformations to introduce the methoxy group and other necessary substituents.

    Coupling of the Two Fragments: The final step involves coupling the fluoropyridine moiety with the azabicyclooctane core, typically using a carbonylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the azabicyclooctane structure can provide steric bulk and rigidity, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core

Key structural variations among analogues include substituents on the bicyclic ring and the acyl group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituents on Bicyclic Core Acyl Group Biological Target/Activity Key Reference(s)
Target Compound: (5-Fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-methoxy 5-fluoropyridin-3-yl Potential kinase/CYP inhibition
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one () 3-ketone indole-5-carbonyl Synthetic intermediate; no reported bioactivity
Cyclohex-1-en-1-yl ((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone () 3-hydroxy cyclohexenyl Structural studies; unknown activity
PF-06700841 ((S)-2,2-difluorocyclopropyl)((1R,5S)-3-(pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone () 3-pyrimidinyl (diazabicyclo) difluorocyclopropyl Dual TYK2/JAK1 inhibitor (IC₅₀ = 5–29 nM)
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone () 3-phenylamino 4-chlorophenyl Antibacterial (moderate activity)
Compound 1 (CYP46A1 inhibitor) () 3-oxa-8-azabicyclo imidazo[1,2-a]pyridinyl CYP46A1 inhibition (IC₅₀ ~100 nM)

Functional Implications of Substituents

  • Methoxy vs. Hydroxy/Ketone Groups : The 3-methoxy group in the target compound improves metabolic stability compared to hydroxy or ketone analogues (e.g., ), which are prone to oxidation or conjugation .
  • Fluoropyridine vs. Heteroaromatic Acyl Groups : The 5-fluoropyridin-3-yl group enhances electron-withdrawing effects and lipophilicity relative to indole () or thiophene () moieties. This may improve blood-brain barrier penetration for CNS targets .
  • Stereochemical Rigidity : The (1R,5S) configuration ensures optimal spatial orientation for receptor binding, contrasting with racemic mixtures in some analogues (e.g., ) .

Biological Activity

The compound (5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a novel chemical entity that has garnered interest in pharmaceutical research due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18FN2O2\text{C}_{15}\text{H}_{18}\text{F}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes in the central nervous system (CNS). The 8-azabicyclo[3.2.1]octane moiety is known to exhibit affinity for muscarinic acetylcholine receptors, which play a crucial role in cognitive function and memory.

1. Neuropharmacological Effects

Research indicates that the compound demonstrates significant neuropharmacological effects, particularly in modulating cholinergic signaling pathways. Studies have shown that it acts as a selective antagonist at certain muscarinic receptors, which may have implications for treating conditions such as Alzheimer's disease and other cognitive disorders.

2. Antitumor Activity

Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Cell LineIC50 (µM)
MCF-712.5
PC-315.0

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in a rat model of Alzheimer’s disease. The results demonstrated that treatment with the compound significantly improved cognitive function as measured by the Morris water maze test.

Case Study 2: Anticancer Activity

In a clinical trial reported in Cancer Research, the efficacy of this compound was tested in patients with metastatic breast cancer. The trial showed promising results, with a subset of patients experiencing tumor regression after treatment with this agent combined with standard chemotherapy.

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